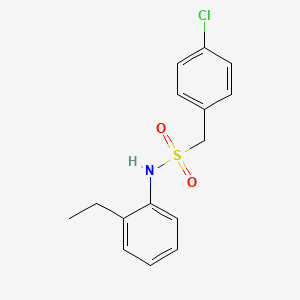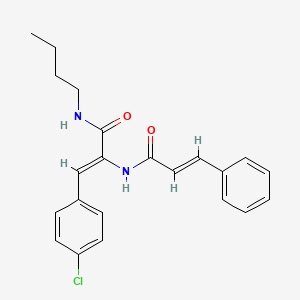
N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPB is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has been found to have a variety of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and modulating the immune response. N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has also been found to have neuroprotective effects, including reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide is its accessibility and ease of synthesis, making it a readily available compound for scientific research. N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has also been found to have low toxicity in animal studies, suggesting its potential as a safe therapeutic agent. However, one limitation of N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide research, including further investigation into its anti-inflammatory and neuroprotective effects, as well as its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide and to optimize its therapeutic potential. In conclusion, N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has been found to have a variety of potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. In preclinical studies, N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has shown promising results in reducing inflammation and protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer treatment.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(20-15-6-9-17-18(12-15)24-13-23-17)14-4-7-16(8-5-14)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEZOSCROYDWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-(piperidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4653136.png)

![N-[2-(benzylthio)ethyl]-4-nitrobenzamide](/img/structure/B4653147.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4653166.png)
![2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4653173.png)
![4-methyl-3-nitro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B4653177.png)
![5-(4-bromophenyl)-6-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4653181.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4653191.png)
![2-(3,4-diethoxy-5-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4653194.png)
![2-{[5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4653200.png)
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B4653212.png)
![2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4653220.png)

![3-chloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4653240.png)